molecular formula C11H18N2O2S B8587086 3-amino-N-neopentylbenzenesulfonamide

3-amino-N-neopentylbenzenesulfonamide

Cat. No.: B8587086
M. Wt: 242.34 g/mol
InChI Key: BGRMFCIXULFZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-neopentylbenzenesulfonamide is an organic compound characterized by the presence of an amino group, a benzenesulfonamide moiety, and a 2,2-dimethyl-propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-neopentylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzenesulfonyl chloride and 2,2-dimethylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-neopentylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

3-amino-N-neopentylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-neopentylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and sulfonamide moiety can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog without the 2,2-dimethyl-propyl substituent.

    N-(2,2-Dimethyl-propyl)-benzenesulfonamide: Lacks the amino group.

    3-Amino-benzenesulfonamide: Lacks the 2,2-dimethyl-propyl substituent.

Uniqueness

3-amino-N-neopentylbenzenesulfonamide is unique due to the presence of both the amino group and the 2,2-dimethyl-propyl substituent, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

3-amino-N-(2,2-dimethylpropyl)benzenesulfonamide

InChI

InChI=1S/C11H18N2O2S/c1-11(2,3)8-13-16(14,15)10-6-4-5-9(12)7-10/h4-7,13H,8,12H2,1-3H3

InChI Key

BGRMFCIXULFZOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNS(=O)(=O)C1=CC=CC(=C1)N

Origin of Product

United States

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